molecular formula C8H17NO2 B15319217 4-(Dimethylamino)-2-ethylbutanoic acid

4-(Dimethylamino)-2-ethylbutanoic acid

Cat. No.: B15319217
M. Wt: 159.23 g/mol
InChI Key: ANSOFTJUGMCXLP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-ethylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It features a dimethylamino group attached to the fourth carbon of a butanoic acid chain, with an ethyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-ethylbutanoic acid typically involves the alkylation of dimethylamine with an appropriate butanoic acid derivative. One common method is the reaction of 2-ethylbutanoic acid with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed via nucleophilic substitution, where the dimethylamino group replaces a leaving group on the butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2-ethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but with a benzoic acid core.

    4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a butanoic acid chain.

    N,N-Dimethyl-4-aminobenzoic acid: Another related compound with a different core structure.

Uniqueness

4-(Dimethylamino)-2-ethylbutanoic acid is unique due to its specific structural features, including the presence of both a dimethylamino group and an ethyl group on the butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(dimethylamino)-2-ethylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-7(8(10)11)5-6-9(2)3/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

ANSOFTJUGMCXLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN(C)C)C(=O)O

Origin of Product

United States

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